![molecular formula C12H19ClN2O4 B1676581 米多君盐酸盐 CAS No. 43218-56-0](/img/structure/B1676581.png)
米多君盐酸盐
描述
米多君盐酸盐是一种血管收缩剂和抗低血压药,主要用于治疗体位性低血压。 它是一种前药,在体内代谢成其活性形式去甲基米多君,后者作为α-肾上腺素受体激动剂起作用 。 该化合物通过刺激血管收缩来帮助升高血压 .
科学研究应用
Treatment of Orthostatic Hypotension
Midodrine is indicated for patients experiencing chronic orthostatic hypotension due to autonomic failure, including conditions such as:
- Bradbury-Eggleston Syndrome
- Shy-Drager Syndrome
- Diabetes Mellitus
- Parkinson's Disease
In clinical settings, midodrine has been shown to significantly increase standing systolic blood pressure and improve symptoms associated with orthostatic hypotension, such as dizziness, syncope, and fatigue. A placebo-controlled study involving 97 patients demonstrated that midodrine (10 mg) increased standing systolic blood pressure by 22 mm Hg (28%, p < 0.001) compared to placebo, highlighting its efficacy in managing this condition .
Clinical Case Studies
Several studies have documented the effectiveness of midodrine in various populations:
- Post-Spaceflight Orthostatic Hypotension : Research conducted by NASA indicated that midodrine could serve as a countermeasure for astronauts experiencing orthostatic hypotension after space missions. The study found that midodrine improved hemodynamic responses without causing hypertension in astronauts upon landing .
- Geriatric Patients : A study focused on elderly patients with symptomatic orthostatic hypotension reported that midodrine significantly alleviated symptoms and improved quality of life. The treatment was well-tolerated, with mild side effects such as scalp pruritus being the most common .
Side Effects and Considerations
While midodrine is generally well-tolerated, it can cause side effects including:
- Supine hypertension (elevated blood pressure when lying down)
- Urinary urgency
- Tingling or itching sensations
Due to the potential for marked elevation of supine blood pressure, careful monitoring is required during treatment initiation . It is recommended that midodrine therapy be reserved for patients whose daily lives are significantly impaired despite non-pharmacological interventions.
Future Directions and Research
Ongoing clinical trials are aimed at further elucidating the long-term benefits and risks associated with midodrine use. These studies are essential for establishing definitive clinical benefits beyond mere blood pressure elevation, particularly regarding improvements in daily functioning and quality of life for patients with chronic conditions .
作用机制
米多君盐酸盐是一种前药,在体内代谢为去甲基米多君,一种α1-肾上腺素受体激动剂。 去甲基米多君激活动脉和小静脉血管的α-肾上腺素受体,导致血管张力增加和血压升高 。 这种机制通过防止站立时血压过度下降来帮助缓解体位性低血压的症状 .
生化分析
Biochemical Properties
Midodrine hydrochloride forms an active metabolite, desglymidodrine, which is an alpha1-agonist . Desglymidodrine exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This interaction increases vascular tone, leading to an elevation of blood pressure .
Cellular Effects
Midodrine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by increasing arteriolar and venous tone, which results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .
Molecular Mechanism
The molecular mechanism of action of Midodrine hydrochloride involves its conversion to the active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature . This activation leads to an increase in vascular tone and a subsequent rise in blood pressure .
Temporal Effects in Laboratory Settings
After oral administration, midodrine is rapidly absorbed. The plasma levels of the prodrug peak after about half an hour, and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours .
Metabolic Pathways
Midodrine hydrochloride is a prodrug that undergoes rapid deglycination in the liver and many other tissues to form its active metabolite, desglymidodrine .
Transport and Distribution
Midodrine hydrochloride is rapidly and almost completely absorbed in the body . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine .
Subcellular Localization
Desglymidodrine, the active metabolite of Midodrine hydrochloride, exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . These receptors are typically located on the cell surface, suggesting that desglymidodrine acts at the cell membrane level. Specific subcellular localization within the cell has not been detailed in the literature.
准备方法
合成路线和反应条件
米多君盐酸盐的合成涉及2-氨基-1-(2,5-二甲氧基苯基)乙醇与N-保护的甘氨酸在1,1'-羰基二咪唑(CDI)存在下反应。 然后通过脱保护去除氨基保护基 。 该工艺高效且成本效益高,所涉及的中间体和试剂不存在重大安全风险 .
工业生产方法
米多君盐酸盐的工业生产通常遵循与上述相同的合成路线,以确保高产率和纯度。 最终产品通过使米多君与药学上可接受的酸反应形成盐酸盐获得 .
化学反应分析
反应类型
米多君盐酸盐会发生多种类型的化学反应,包括:
常用试剂和条件
主要形成的产物
相似化合物的比较
米多君盐酸盐通常与其他血管收缩剂如氟氢可的松进行比较。 虽然两者均用于治疗体位性低血压,但米多君盐酸盐在其作为α1-肾上腺素受体激动剂的特定作用方面独树一帜 。 另一方面,氟氢可的松是一种盐皮质激素,有助于保留钠和水以增加血容量 。 其他类似化合物包括左旋多巴,也用于治疗体位性低血压,但其作用机制不同 .
生物活性
Midodrine hydrochloride is a medication primarily used to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It acts as a selective agonist of the α1-adrenergic receptor, leading to peripheral vasoconstriction and increased blood pressure. This article explores the biological activity of midodrine, including its pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacokinetics
Midodrine is rapidly absorbed after oral administration, with peak plasma levels of the prodrug occurring approximately 30 minutes post-dose. The half-life of midodrine is around 25 minutes, while its active metabolite, desglymidodrine, reaches peak concentrations within 1 to 2 hours and has a half-life of 3 to 4 hours. The absolute bioavailability of midodrine, measured as desglymidodrine, is approximately 93% . Notably, neither midodrine nor desglymidodrine crosses the blood-brain barrier effectively, indicating a peripheral selectivity that minimizes central nervous system effects .
Midodrine's mechanism involves the stimulation of α1-adrenergic receptors, which results in vasoconstriction. This action increases systemic vascular resistance and elevates blood pressure. The drug is particularly effective in patients with neurogenic orthostatic hypotension, where autonomic regulation is impaired .
Case Studies and Clinical Trials
Several clinical studies have demonstrated the efficacy of midodrine in treating orthostatic hypotension:
- Phase III Study : A six-week placebo-controlled trial involving 82 patients with symptomatic neurogenic orthostatic hypotension showed that midodrine (10 mg three times daily) resulted in an average increase of 22 mmHg in standing systolic blood pressure compared to placebo .
- Multicenter Study : In a study with 171 participants, midodrine significantly improved standing systolic blood pressure and alleviated symptoms of lightheadedness and dizziness compared to placebo (p < 0.001) .
- Tilt-Table Testing : Another trial assessed patients' responses during tilt-table testing. Midodrine-treated patients had a significantly longer time before experiencing syncope compared to those receiving placebo .
Safety Profile
Midodrine is generally well-tolerated; however, some adverse effects have been reported:
- Common Side Effects : These include pilomotor reactions (piloerection), urinary retention, and supine hypertension . In clinical trials, side effects were mild to moderate and occurred in approximately 22% of the placebo group versus 27% in the midodrine group .
- Specific Case Reports : In patients with heart failure requiring vasopressor support, midodrine was successfully used to manage hypotension while allowing for the up-titration of heart failure medications without significant adverse effects .
Summary Table of Clinical Findings
Study Type | Sample Size | Treatment Regimen | Mean Change in Standing SBP | Statistical Significance |
---|---|---|---|---|
Phase III Trial | 82 | Midodrine 10 mg TID | +22 mmHg | p < 0.001 |
Multicenter Study | 171 | Midodrine 10 mg TID | Improved at all time points | p < 0.001 |
Tilt-Table Testing | Varies | Midodrine (dose varies) | Increased completion rate | p < 0.001 |
属性
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047493 | |
Record name | Midodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43218-56-0, 3092-17-9 | |
Record name | Midodrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43218-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Midodrine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIDODRINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Midodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIDODRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JV96YTXV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。